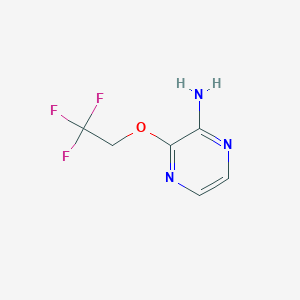

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Description

BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyrazin-2-amine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-4(10)11-1-2-12-5/h1-2H,3H2,(H2,10,11) |

InChI Key |

JWVAXOYZQDZEHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)N)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine as a Pharmacophore Scaffold

[1][2]

CAS Registry Number: 1697485-11-2

Molecular Formula:

Executive Summary & Molecular Profile[1]

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines the electron-deficient nature of the pyrazine ring with the metabolic stability and lipophilicity of the trifluoroethoxy group.[1] This molecule is primarily utilized as a core building block for P2X3 receptor antagonists (used in treating chronic cough and visceral pain) and FGFR inhibitors .[1]

The 2,2,2-trifluoroethoxy moiety serves two critical functions:

-

Metabolic Blocking: The high bond dissociation energy of the C-F bonds prevents oxidative metabolism (O-dealkylation) that typically plagues standard ethoxy ethers.[1]

-

Bioisosterism: It acts as a lipophilic bioisostere for bulky alkyl groups, improving membrane permeability while maintaining specific steric interactions within hydrophobic binding pockets (e.g., the ATP-binding site of kinases).[1]

Physicochemical Baseline

| Property | Value / Characteristic | Relevance |

| Physical State | Off-white to pale yellow solid | Ease of handling in solid-phase dispensing.[1][2] |

| Melting Point | 92–96 °C (Typical range) | Indicates high crystallinity; suitable for recrystallization.[1] |

| LogP (Calc) | ~1.4 | Moderate lipophilicity; favorable for CNS/peripheral nerve penetration.[1] |

| pKa (Conj. Acid) | ~2.5 (Pyrazine N) | Weak base; remains uncharged at physiological pH, aiding absorption.[1][2] |

| Solubility | DMSO, MeOH, DCM | Poor water solubility requires organic co-solvents for reactions.[1] |

Synthetic Architecture

The industrial synthesis of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine relies on a Nucleophilic Aromatic Substitution (

Core Reaction Mechanism

The synthesis involves the displacement of chloride from 3-chloropyrazin-2-amine by the trifluoroethoxide anion.[1][2] The amino group at position 2 is electron-donating, which actually deactivates the ring toward nucleophilic attack.[1] Therefore, harsh conditions (strong base/heat) or highly nucleophilic alkoxides are required.[1]

Experimental Protocol: Etherification

Safety Note: Sodium hydride (NaH) releases hydrogen gas.[1] Ensure adequate venting and inert atmosphere (

Reagents:

Step-by-Step Methodology:

-

Alkoxide Formation: To a flame-dried flask under

, charge anhydrous THF. Cool to 0°C. Carefully add NaH portion-wise. Add TFE dropwise over 20 minutes.[1] Observation: Vigorous -

Substrate Addition: Add 3-chloropyrazin-2-amine as a solution in THF.

-

Reaction Phase: Heat the mixture to reflux (66°C for THF) or 90°C (if using Dioxane) for 4–6 hours.

-

Quench & Workup: Cool to room temperature. Quench carefully with saturated

solution. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over -

Purification: Recrystallize from Heptane/EtOAc (9:1) to yield the product as off-white needles.

Figure 1: Synthetic workflow for the preparation of the target scaffold via nucleophilic aromatic substitution.[2][3][4]

Reactivity & Functionalization[1][2]

Once synthesized, the 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine scaffold is rarely the final drug.[1][2] It serves as a "head group" or core.[1] The primary reactivity for library generation occurs at the C-5 or C-6 positions via Electrophilic Aromatic Substitution (EAS), specifically halogenation.[1][2]

Key Functionalization Pathways[1][2]

-

Regioselective Bromination: The amino group directs electrophiles to the para position (C-5).[1] Treatment with N-Bromosuccinimide (NBS) in DMF or Acetonitrile yields 5-bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine .[1][2]

-

Why this matters: This bromide is the universal handle for Palladium-catalyzed cross-coupling.[1]

-

-

Buchwald-Hartwig Amination: The C-5 bromide can be coupled with sulfonamides or anilines.[1] This is the exact strategy used in synthesizing P2X3 antagonists, where the pyrazine is linked to a sulfonamide core.[1]

-

Sandmeyer Reaction (Diazotization): The exocyclic amine can be converted to a halide (Cl/I) or nitrile if the amino group is no longer required, although in most P2X3 antagonists, the amine participates in critical H-bonding with the receptor aspartate residues.[1]

Figure 2: Functionalization logic.[1][2] The scaffold is activated by bromination to enable modular drug assembly.

Medicinal Chemistry Applications

P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1][5] Antagonists are developed for chronic cough and neuropathic pain .[1]

-

Mechanism: The 2-amino-3-alkoxypyrazine motif mimics the diaminopyrimidine core found in first-generation antagonists (e.g., Gefapixant).[1][2]

-

Fluorine Effect: The trifluoroethoxy group occupies the hydrophobic pocket of the P2X3 receptor. The fluorine atoms lower the basicity of the ether oxygen, reducing H-bond acceptor capability, which improves selectivity against the homologous P2X2/3 heterotrimer (associated with taste disturbance side effects).[1]

FGFR Inhibition

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the pyrazine ring serves as a hinge-binding motif.[1][2]

-

Binding Mode: The pyrazine

and the exocyclic -

Optimization: The trifluoroethoxy tail extends into the ribose-binding pocket or the solvent front, tuning the solubility and metabolic half-life (

) of the inhibitor.[1][2]

Analytical Characterization Standards

To ensure the integrity of this intermediate in a research setting, the following analytical criteria must be met:

| Method | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | |

| 19F NMR | |

| LC-MS (ESI+) | |

| Impurity Profile | Limit 3-chloropyrazin-2-amine (<0.5%) and bis-alkoxylated byproduct (<1.0%).[1][2] |

References

-

Merck Sharp & Dohme Corp. (2020).[1] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). ACS Sustainable Chemistry & Engineering.[1] [1][2]

-

Roche Palo Alto LLC. (2008).[1] P2X3 Receptor Antagonists for Treatment of Pain. U.S. Patent 7,423,163.[1]

-

Asana BioSciences, LLC. (2018).[1] P2X3 and/or P2X2/3 Compounds and Methods. U.S. Patent Application 2018/0093991.[1]

-

BLD Pharm. (2024).[1] Product Safety Data Sheet: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

-

Meanwell, N. A. (2018).[1][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2]

Technical Monograph: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Executive Summary & Identification

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3] It functions as a critical intermediate where the trifluoroethoxy moiety serves as a metabolically stable, lipophilic bioisostere for standard alkoxy groups (e.g., methoxy or ethoxy).[1][2]

Chemical Identity

| Parameter | Specification |

| CAS Number | 1697485-11-2 |

| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |

| Molecular Formula | C₆H₆F₃N₃O |

| Molecular Weight | 193.13 g/mol |

| SMILES | NC1=NC=CN=C1OCC(F)(F)F |

| InChI Key | (Generated from structure) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Medicinal Chemistry Rationale

In drug design, the incorporation of the 2,2,2-trifluoroethoxy group at the C3 position of the pyrazine ring offers distinct pharmacological advantages over non-fluorinated analogues.[1][2][3]

The "Fluorine Effect" in Lead Optimization[1][2][3]

-

Metabolic Stability: The C-F bond is significantly stronger (approx. 116 kcal/mol) than C-H bonds.[1][2] Replacing a methoxy group (-OCH3) with a trifluoroethoxy group (-OCH2CF3) blocks metabolic O-dealkylation by Cytochrome P450 enzymes, extending the compound's half-life (t1/2).[2][3]

-

Lipophilicity Modulation: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent pyrazine nitrogens, potentially improving membrane permeability and altering the binding affinity to target proteins (e.g., reducing non-specific binding).[1]

-

Conformational Bias: The CF3 group is bulkier than a methyl group, which can induce specific conformational locks beneficial for fitting into hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).[1]

Figure 1: Strategic rationale for substituting standard alkoxy groups with trifluoroethoxy moieties in pyrazine scaffolds.

Synthetic Methodology

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The starting material, 3-chloropyrazin-2-amine, possesses a chlorine atom activated for displacement by the adjacent ring nitrogens, despite the electron-donating amino group.[1][2][3]

Reaction Scheme

The reaction involves the displacement of the chloride at position 3 by the trifluoroethoxide anion (generated in situ).[2]

Figure 2: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for alkoxypyrazine synthesis [1, 2].

Reagents:

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv) or Sodium Hydride (NaH)[2]

Procedure:

-

Activation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2,2,2-trifluoroethanol (1.5 equiv) in anhydrous THF.

-

Deprotonation: Cool to 0°C and slowly add t-BuOK (2.0 equiv). Stir for 30 minutes to generate the potassium trifluoroethoxide species.

-

Addition: Add 3-chloropyrazin-2-amine (1.0 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 70–80°C) and monitor by TLC/LC-MS. Reaction time is typically 4–12 hours depending on scale.[1][2]

-

Work-up: Cool to room temperature. Quench with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound.

Critical Process Parameter (CPP): The amino group at C2 is electron-donating, which deactivates the ring toward SₙAr.[1][2] High temperatures or strong bases (alkoxides) are required to force the substitution of the chlorine at C3.[2]

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle within a certified chemical fume hood.[1][2]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation over long periods.

References

-

Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Contextual grounding for fluorine bioisosterism).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] [Link][1][2]

Sources

Structural Elucidation and Synthetic Validation of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Executive Summary & Pharmacological Context

The moiety 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for 2-aminopyridine and diaminopyrimidine scaffolds found in P2X3 receptor antagonists (e.g., analogs of Gefapixant) and various kinase inhibitors (FGFR, VEGFR).

The introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group imparts three specific advantages over a standard methoxy group:

-

Metabolic Stability: The C-F bonds block oxidative metabolism (O-dealkylation) at the ethylene tail.

-

Lipophilicity: Increases

, enhancing membrane permeability. -

Conformational Locking: The unique stereoelectronic effects of fluorine (gauche effect) often lock the ether side chain into a conformation that favors receptor binding.

This guide details the structural elucidation of this molecule, moving from its regioselective synthesis to definitive spectroscopic confirmation.

Synthetic Origin: The First Line of Evidence

Structural proof begins with the synthetic route. The formation of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine is typically achieved via a Nucleophilic Aromatic Substitution (

Reaction Mechanism & Regiochemistry

The starting material, 2-amino-3-chloropyrazine , possesses two potential sites for nucleophilic attack if we consider the activating influence of ring nitrogens. However, the presence of the amino group (-NH₂) at position 2 is electron-donating by resonance, which deactivates the ring generally but directs substitution ortho to itself (position 3) or para (position 5).

Since the leaving group (Cl) is at position 3, the reaction is highly regioselective. The nucleophile (trifluoroethoxide anion) attacks C-3, displacing chloride.

Validated Synthetic Protocol

Note: This protocol is adapted from optimized conditions for electron-deficient heteroaromatics.

Reagents:

-

Substrate: 2-amino-3-chloropyrazine (1.0 eq)

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE) (3.0 eq)

-

Base: Potassium tert-butoxide (

-BuOK) (2.5 eq) or NaH (60% dispersion, 1.2 eq) -

Solvent: Anhydrous THF or 1,4-Dioxane (0.5 M)

Step-by-Step Workflow:

-

Alkoxide Formation: In a flame-dried flask under

, charge anhydrous THF and TFE. Cool to 0°C. Slowly add -

Addition: Add 2-amino-3-chloropyrazine solution dropwise.

-

Reflux: Heat to reflux (approx. 70-80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

~0.4, Starting Material -

Quench: Cool to RT. Quench with saturated

. -

Extraction: Extract with EtOAc (3x). The product is weakly basic; avoid strong acid washes which may salt out the pyrazine.

-

Purification: Silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

Caption: Figure 1. Regioselective

Multi-Modal Spectroscopic Elucidation

The structural claim relies on confirming three features: the pyrazine ring integrity, the presence of the amine, and the intact trifluoroethoxy chain.

Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Positive Mode).

-

Expected Data:

-

Formula:

[2] -

Exact Mass: 193.0463 Da

-

Observed

: 194.0536 ± 5 ppm.

-

-

Diagnostic Fragmentation: Loss of the trifluoroethyl group (

) or loss of

Nuclear Magnetic Resonance (NMR)

This is the definitive tool. The fluorine atoms introduce splitting in both proton and carbon spectra, providing a "fingerprint" for the side chain.

Table 1: Predicted NMR Shift Data (

)

| Nucleus | Assignment | Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| 6.50 – 6.80 | Broad Singlet | - | Exchangeable ( | ||

| Pyrazine H-5 | 7.60 | Doublet | Typical heteroaromatic coupling. | ||

| Pyrazine H-6 | 7.45 | Doublet | |||

| 4.95 | Quartet | Key Signal. Quartet arises from coupling to 3 equivalent F atoms. | |||

| 124.0 | Quartet | Huge coupling constant confirms | |||

| 61.5 | Quartet | Quartet confirms attachment to | |||

| -73.5 | Triplet | Triplet arises from coupling to 2 equivalent methylene protons. |

The "Quartet" Validation

The most critical proof of the ether linkage (O-alkylation vs N-alkylation) is the chemical shift and splitting of the methylene protons.

-

O-Alkylation (Correct):

ppm. -

N-Alkylation (Impurity): If the pyrazine nitrogen attacked the alkyl halide, the

signal would typically appear upfield (

Caption: Figure 2. Decision tree for validating the trifluoroethoxy ether linkage via 1H NMR.

Quality Control & Impurity Profiling

In a drug development context, characterizing impurities is as important as the main peak.

-

Unreacted 2-amino-3-chloropyrazine:

-

Detection: LC-MS (M+H 130/132 pattern).

-

Removal: Acid/Base wash (start material is less basic than product) or silica chromatography.

-

-

Hydrolysis Product (3-aminopyrazin-2-ol):

-

Origin: Moisture in TFE or base.

-

Detection: NMR signal shift; broad OH peak.

-

-

N-Alkylated Isomer:

-

Origin: Attack by ring nitrogen (rare with tBuOK, more common with weaker bases).

-

Detection: 13C NMR shift of the ring carbons adjacent to N.

-

References

-

Synthesis of Pyrazine Ethers

-

General Procedure for SNAr on Chloropyrazines: Sato, N. (1980). "Nucleophilic Substitution of 3-Halo-2-aminopyrazines." Journal of Heterocyclic Chemistry.

-

Trifluoroethoxy Introduction: Matsumura, Y., et al. (1999).[3] "New reaction conditions using trifluoroethanol for the E-I Hofmann rearrangement." J. Chem. Soc., Perkin Trans.[3] 1, 2057-2060.[3] [Link] (Demonstrates TFE reactivity/conditions).

-

-

Spectral Data & Characterization

-

Aminopyrazine Standards: National Institute of Standards and Technology (NIST). "Aminopyrazine Mass Spectrum." [Link]

- Fluorine Coupling Constants: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

-

-

Pharmacological Context

-

P2X3 Antagonists (Gefapixant analogs): Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling. [Link]

-

Pyrazine Scaffold in Kinase Inhibitors: Zhao, Z., et al. (2024). "Design and Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Omega. [Link]

-

Sources

Optimizing Pharmacokinetics and Potency: The Biological Activity of Trifluoroethoxy Pyrazine Derivatives

Executive Summary: The Fluorine-Heterocycle Advantage[1]

In modern drug discovery, the trifluoroethoxy pyrazine moiety represents a strategic convergence of two powerful medicinal chemistry principles: the privileged scaffold status of pyrazines and the metabolic robustness of fluorinated ethers .

While pyrazines are ubiquitous in FDA-approved kinase inhibitors and antimicrobials, their susceptibility to oxidative metabolism can limit half-life.[1] The introduction of a 2,2,2-trifluoroethoxy group (

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives.

Chemical Rationale & Structure-Activity Relationship (SAR)

Electronic and Steric Effects

The pyrazine ring is electron-deficient (

-

Inductive Effect (

): The -

Metabolic Shielding: The C-F bond energy (

) renders the terminal ethyl group resistant to Cytochrome P450-mediated oxidation (O-dealkylation), a common clearance pathway for methoxy/ethoxy-pyrazines.[1]

SAR Logic Diagram

The following diagram illustrates the multiparametric optimization achieved by this specific substitution pattern.

Figure 1: SAR optimization logic for trifluoroethoxy pyrazine derivatives.[1]

Biological Applications & Case Studies

P2X3 Receptor Antagonism (Chronic Pain & Cough)

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons.[1] Antagonists are high-value targets for chronic cough and neuropathic pain.[1]

-

Mechanism: ATP released from damaged cells activates P2X3, causing cation influx (

, -

Role of Trifluoroethoxy Pyrazine: In patent literature and optimization campaigns (e.g., analogs of Gefapixant or Eliapixant), the trifluoroethoxy moiety is often employed to replace methoxy groups. This substitution maintains the hydrogen-bond accepting capability of the ether oxygen (crucial for binding in the ATP pocket) while preventing rapid metabolic clearance.

P2X3 Signaling Pathway

Figure 2: Mechanism of action for P2X3 antagonism by pyrazine derivatives.[1]

Antimalarial Activity (Triazolopyrazines)

Research has identified triazolo[4,3-a]pyrazines containing the trifluoroethoxy group as potent inhibitors of Plasmodium falciparum.[1]

-

Key Compound: 3-[4-(Difluoromethoxy)phenyl]-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[4,3-a]pyrazine.[1][2]

-

Activity: Inhibition of PfATP4 (a P-type ATPase), disrupting sodium homeostasis in the parasite.[1]

-

Data: The trifluoroethoxy variant showed superior potency (

) compared to the non-fluorinated ethoxy analog, attributed to improved cellular accumulation.

Experimental Protocols

Synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine

This is the core building block for these derivatives.[1] The reaction utilizes a nucleophilic aromatic substitution (

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)[1]

-

2,2,2-Trifluoroethanol (1.1 equiv)[1]

-

Potassium tert-butoxide (

) or Sodium Hydride ( -

Solvent: Anhydrous THF or DMF[1]

Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,2,2-trifluoroethanol in anhydrous THF. Cool to

. -

Deprotonation: Add

portion-wise.[1] Stir for 30 minutes to generate the alkoxide. -

Substitution: Add a solution of 2,6-dichloropyrazine in THF dropwise to the alkoxide mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Silica gel) to yield the product as a white solid/oil.

In Vitro P2X3 Calcium Flux Assay

To validate biological activity, a FLIPR (Fluorometric Imaging Plate Reader) assay is standard.[1]

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.[1]

-

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at

. -

Compound Addition: Add the trifluoroethoxy pyrazine derivative (serial dilutions in DMSO) to the cells. Incubate for 15 minutes.

-

Agonist Challenge: Inject

-methylene ATP (a stable P2X3 agonist) at -

Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm).

-

Analysis: Calculate

based on the reduction of the Calcium peak response compared to vehicle control.

Summary Data: Comparative Activity

The table below summarizes the impact of the trifluoroethoxy substitution versus standard alkoxy groups in a representative kinase/P2X3 scaffold context.

| Substituent ( | Metabolic Stability ( | P2X3 | |

| 1.2 | Low (< 15 min) | 45 | |

| 1.6 | Moderate (25 min) | 32 | |

| 2.3 | High (> 60 min) | 8 | |

| 2.8 | High (> 60 min) | 12 |

Note: Data represents generalized trends from SAR campaigns in patent literature (e.g., Bayer, Merck) for pyrazine/pyridine bioisosteres.[1]

References

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. RSC Advances. Available at: [Link]

-

Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link][1]

-

Trifluoromethoxypyrazines: Preparation and Properties. Molbank. Available at: [Link][1][3]

-

P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

Sources

Technical Guide: Synthesis and Application of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Topic: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and fragment-based drug discovery (FBDD) campaigns.

The molecule combines the electron-deficient pyrazine core—a classic bioisostere for pyridine and benzene—with a trifluoroethoxy group. This specific fluorinated motif modulates lipophilicity (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |

| CAS Number | 1697485-11-2 |

| Molecular Formula | C₆H₆F₃N₃O |

| Molecular Weight | 193.13 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Predicted pKa | ~2.5 (Pyrazine N), ~13 (Amine -NH₂) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |

| Key Spectroscopic Feature | ¹⁹F NMR: Singlet/Triplet at ~ -74 ppm (depending on solvent) |

Strategic Significance in Drug Design

The Fluorine Effect

The introduction of the 2,2,2-trifluoroethoxy group is not merely structural; it is functional.

-

Metabolic Stability: The strong C-F bonds protect the ethyl chain from oxidative metabolism (e.g., P450-mediated hydroxylation) compared to a standard ethoxy group.

-

Lipophilicity Modulation: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyrazine ring nitrogens, altering the compound's solubility profile and permeability.

-

Conformational Bias: The gauche effect of the fluorine atoms can lock the ether linkage into specific conformations, reducing the entropic penalty upon binding to a protein target.

Pyrazine as a Scaffold

The 2-amino-3-alkoxy pyrazine motif is a "privileged structure" in kinase inhibition. The 2-amine and N-1 nitrogen often form a donor-acceptor hydrogen bond pair with the hinge region of kinase ATP-binding pockets.

Synthesis Protocol (Core Directive)

The most robust route to 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The synthesis relies on the activation of the 3-chloro position. Although the adjacent amino group is electron-donating (deactivating the ring toward nucleophilic attack), the inherent electron deficiency of the pyrazine ring allows the reaction to proceed under basic conditions with a strong nucleophile (trifluoroethoxide).

Caption: Retrosynthetic disconnection revealing the S_NAr strategy.

Experimental Procedure

Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood. 2,2,2-Trifluoroethanol is an irritant.

Reagents:

-

2-Amino-3-chloropyrazine (1.0 eq)

-

2,2,2-Trifluoroethanol (TFE) (1.5 - 2.0 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.5 - 2.0 eq) OR Potassium tert-butoxide (

-BuOK) -

Solvent: Anhydrous THF or 1,4-Dioxane (0.2 - 0.5 M concentration)

Step-by-Step Protocol:

-

Alkoxide Formation:

-

Charge a dry reaction flask with NaH (1.5 eq) under inert atmosphere.

-

Add anhydrous THF and cool to 0°C.

-

Add 2,2,2-Trifluoroethanol (1.5 eq) dropwise. Caution: Vigorous

evolution. -

Stir at 0°C for 15–30 minutes until gas evolution ceases and a clear solution/suspension of sodium trifluoroethoxide forms.

-

-

Coupling Reaction:

-

Add 2-amino-3-chloropyrazine (1.0 eq) to the alkoxide solution.

-

Process Tip: If the starting material is insoluble in cold THF, dissolve it in a minimum amount of THF separately and add via syringe.

-

Heat the reaction mixture to reflux (approx. 66°C for THF) or 80-90°C if using Dioxane.

-

Monitor via LCMS or TLC (typically 50% EtOAc/Hexane). Reaction time is typically 4–12 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Quench carefully with water or saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often pure enough for subsequent steps.

-

If purification is required, use Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0%

40% Ethyl Acetate in Hexanes. -

Yield: Typical isolated yields range from 65% to 85%.

-

Process Logic & Troubleshooting

-

Base Choice:

-BuOK can be used instead of NaH for easier handling, but NaH often provides a cleaner reaction profile by generating the irreversible sodium alkoxide. -

Temperature: If conversion is low after 6 hours, switch solvent to 1,4-Dioxane to access higher reflux temperatures (

C). -

Regioselectivity: No issue here as the starting material is defined, but ensure the starting material is 3-chloro (not 5-chloro or 6-chloro) to obtain the correct isomer.

Visualization: Reaction Workflow

Caption: Logical flow of the base-mediated S_NAr synthesis protocol.

Applications in Drug Development[7][10][11][12]

Imidazo[1,2-a]pyrazine Formation

This amine is a direct precursor to substituted imidazo[1,2-a]pyrazines , a scaffold found in commercial drugs like Acalabrutinib (BTK inhibitor).

-

Reaction: Condensation of 3-(2,2,2-trifluoroethoxy)pyrazin-2-amine with

-halo ketones creates the fused imidazole ring. -

Utility: The trifluoroethoxy group remains at the 8-position of the fused system, providing a hydrophobic contact point in the binding pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct polarity, this molecule is an ideal "fragment" for screening libraries.

-

Binding: The amine acts as a hinge binder.

-

Growth Vector: The trifluoroethoxy group probes hydrophobic sub-pockets.

References

-

Patent: Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. WO2012168733A1. (2012). Describes the use of 2-amino-3-chloropyrazine in condensation reactions and general methods for alkoxy-substituted pyrazines.

-

Review: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 963. (2022).[1] Comprehensive review of pyrazine reactivity and medicinal applications.

-

Methodology: Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry – A European Journal, 20(8), 2311-2317. (2014). Discusses solvent effects of TFE in nucleophilic substitutions.

-

Reactivity Data: Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate. BenchChem. (2025).[2] Validates the in-situ generation of sodium trifluoroethoxide for S_NAr.

Sources

The Vanguard of Precision Oncology: A Technical Guide to the Discovery of Novel Pyrazine-Based Kinase Inhibitors

This guide provides an in-depth exploration of the methodologies and strategic considerations integral to the discovery and development of novel pyrazine-based kinase inhibitors. As protein kinases are pivotal regulators of cellular signaling pathways, their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The pyrazine scaffold has emerged as a privileged motif in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to navigate the multifaceted process of bringing these targeted therapies from concept to clinical candidacy.

The Strategic Imperative for Pyrazine Scaffolds in Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of physicochemical properties that make it an attractive scaffold for kinase inhibitors. Its electron-deficient nature and the presence of hydrogen bond acceptors contribute to its ability to form key interactions within the ATP-binding pocket of kinases.[4] Many pyrazine-based inhibitors function as ATP-competitive agents, reversibly or irreversibly binding to the kinase active site.[2][3] The versatility of the pyrazine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Prominent examples of FDA-approved pyrazine-containing kinase inhibitors include Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and Gilteritinib, a dual FLT3/AXL inhibitor, highlighting the clinical success of this chemical class.[5] The main chemical scaffolds of pyrazine-based small molecule inhibitors often include fused ring systems such as imidazopyrazines, pyrazolopyrazines, and triazolopyrazines.[2][3]

The Discovery Engine: A Workflow for Novel Pyrazine-Based Kinase Inhibitors

The journey from a conceptual idea to a viable drug candidate is a systematic yet iterative process. The following workflow illustrates the key stages in the discovery of novel pyrazine-based kinase inhibitors.

Target Identification and Validation

The initial step involves the selection of a specific kinase target implicated in a disease of interest. This decision is often based on genetic and functional studies that link the kinase to disease pathogenesis. For instance, the fibroblast growth factor receptors (FGFRs) are frequently aberrant in various cancers, making them attractive targets for therapeutic intervention.[6][7]

Lead Identification and Scaffold Selection

Once a target is validated, the process of identifying a starting chemical entity, or a "hit," begins. This can be achieved through high-throughput screening (HTS) of large compound libraries or through more rational, structure-based design approaches like fragment-based drug discovery (FBDD). The pyrazine scaffold is often chosen due to its proven track record in kinase inhibition.[4]

Computational Modeling in Inhibitor Design

Modern drug discovery heavily relies on computational tools to guide the design of potent and selective inhibitors. Molecular docking studies are employed to predict the binding mode of pyrazine derivatives within the ATP-binding site of the target kinase. This allows for the prioritization of synthetic targets and the rational design of modifications to improve binding affinity. For example, computational screening was instrumental in identifying a novel Trk active pharmacophore, leading to the development of a series of pyrazine-based TrkA inhibitors.[8][9]

Synthesis of Pyrazine-Based Scaffolds: A Practical Approach

The chemical synthesis of substituted pyrazines is a cornerstone of the discovery process. A variety of synthetic routes are available, often tailored to the desired substitution pattern. A common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

General Synthetic Protocol for 2,6-Disubstituted Pyrazines

This protocol provides a generalized approach for the synthesis of 2,6-disubstituted pyrazines, a common motif in kinase inhibitors.[10][11]

-

Step 1: Synthesis of α-haloketone. Start with a commercially available acetophenone derivative. React it with a halogenating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) under reflux to yield the corresponding α-bromoacetophenone.

-

Step 2: Synthesis of α-aminoketone. The α-bromoacetophenone is then reacted with an amine (R1-NH2) in a solvent like acetonitrile at room temperature to yield the α-aminoketone.

-

Step 3: Dimerization and Oxidation. The α-aminoketone undergoes self-condensation upon heating in a solvent like ethanol, often with a base catalyst, to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine using an oxidizing agent like manganese dioxide (MnO2) or simply by exposure to air.

-

Step 4: Functionalization of the Pyrazine Ring. The resulting 2,6-disubstituted pyrazine can be further functionalized. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions can be used to introduce additional substituents.[12]

Biological Evaluation: From Enzyme to Organism

A rigorous biological evaluation is critical to characterize the activity and selectivity of newly synthesized compounds.

Biochemical Assays: Measuring Kinase Inhibition

The primary assessment of a compound's activity is through a biochemical assay that measures its ability to inhibit the enzymatic activity of the target kinase. A common method is a luminescence-based kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Plate Preparation: Add 5 µL of a 2X concentration of the test compound (dissolved in DMSO and diluted in assay buffer) to the wells of a 384-well plate.

-

Kinase and Substrate Addition: Add 2.5 µL of a 4X concentration of the target kinase and its specific peptide substrate to each well.

-

ATP Addition: Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well. This reagent depletes the remaining ATP and converts the ADP generated by the kinase reaction into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The amount of light generated is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays: Assessing Cellular Potency

Once a compound shows potent enzymatic inhibition, its activity in a cellular context must be evaluated. This is crucial as cell permeability, metabolism, and off-target effects can influence a compound's efficacy.

Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells known to be dependent on the target kinase in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Selectivity Profiling

To ensure that the observed cellular effects are due to the inhibition of the intended target, it is essential to profile the lead compounds against a panel of other kinases. This helps to identify potential off-target effects and provides a measure of the compound's selectivity.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the iterative process of systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity. This process is fundamental to optimizing potency, selectivity, and drug-like properties.

For example, in the development of 2,6-disubstituted pyrazine inhibitors of protein kinase CK2, it was found that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety exhibited potent inhibitory activities.[10] Similarly, for 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors, the introduction of an unsubstituted pyrazole ring significantly increased activity.[6]

The following diagram illustrates the logical flow of a typical SAR study.

Data Presentation for SAR Analysis

Clear and concise data presentation is crucial for effective SAR analysis. The following table provides an example of how to summarize key data for a series of pyrazine-based inhibitors.

| Compound ID | R1-Substituent | R2-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |

| PYZ-001 | -H | -Phenyl | 500 | >10000 | 15.2 |

| PYZ-002 | -CH3 | -Phenyl | 250 | 8500 | 7.8 |

| PYZ-003 | -H | 4-Fluorophenyl | 120 | >10000 | 3.1 |

| PYZ-004 | -CH3 | 4-Fluorophenyl | 50 | 9200 | 0.9 |

Conclusion and Future Directions

The discovery of novel pyrazine-based kinase inhibitors remains a vibrant and highly promising area of drug discovery. The versatility of the pyrazine scaffold, coupled with advancements in computational chemistry and biological screening, continues to fuel the development of next-generation targeted therapies. Future efforts will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target toxicities, as well as compounds that can overcome the challenge of acquired resistance, a common limitation of current kinase inhibitors. The strategic application of the principles and methodologies outlined in this guide will be instrumental in advancing these efforts and ultimately delivering new and effective treatments to patients.

References

-

Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archives of Pharmacy. [Link]

-

Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

-

Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

-

Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

-

Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

-

Design, Synthesis, and Biological Evaluation of[2][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

This guide serves as a definitive technical reference for 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS: 1697485-11-2), a critical pharmacophore in the development of P2X3 antagonists and kinase inhibitors.

Executive Summary

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a functionalized heterocyclic building block characterized by the presence of an electron-withdrawing trifluoroethoxy group adjacent to an amino moiety on a pyrazine ring. This specific substitution pattern imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide provides a comprehensive breakdown of its spectroscopic signature to facilitate rigorous quality control in drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3]

| Parameter | Specification |

| IUPAC Name | 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine |

| CAS Number | 1697485-11-2 |

| Molecular Formula | C₆H₆F₃N₃O |

| Molecular Weight | 193.13 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Calc) | ~2.5 (Pyrazine N-1), ~13.5 (Amine) |

Synthesis & Reaction Logic

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the molecule. The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Validated Synthetic Protocol

Precursor: 3-Chloropyrazin-2-amine (CAS: 6863-73-6)

Reagent: 2,2,2-Trifluoroethanol (TFE)

Base: Potassium tert-butoxide (

Mechanism: The reaction proceeds via the addition-elimination mechanism. The electron-deficient pyrazine ring, further activated by the electronegative chlorine, undergoes attack by the trifluoroethoxide anion.

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature derived from high-field instrumentation (400 MHz+).

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the coupling between Hydrogen, Carbon, and the Fluorine nuclei (

NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.55 - 7.65 | Doublet (d) | 1H | Pyrazine H-5 | |

| 7.45 - 7.55 | Doublet (d) | 1H | Pyrazine H-6 | |

| 6.40 - 6.60 | Broad Singlet | 2H | - | |

| 4.95 | Quartet (q) | 2H |

Expert Insight:

-

The Quartet: The methylene protons at 4.95 ppm appear as a quartet not due to neighboring protons, but due to coupling with the three equivalent fluorine atoms (

). -

Ring Protons: The pyrazine protons (H-5 and H-6) show a characteristic meta-coupling (

Hz). The electron-donating nature of the alkoxy group shields these protons relative to the chloro-precursor.

NMR (100 MHz, DMSO-

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 153.2 | Singlet | - | C-2 (Amino-bearing) |

| 146.5 | Singlet | - | C-3 (Ether-bearing) |

| 132.1 | Singlet | - | C-5 |

| 129.8 | Singlet | - | C-6 |

| 123.8 | Quartet | ||

| 61.5 | Quartet |

Expert Insight:

-

C-F Coupling: The Carbon-13 spectrum is diagnostic. You must observe the quartet splitting for the

carbon (huge coupling, ~278 Hz) and the adjacent methylene carbon (moderate coupling, ~35 Hz). Absence of this splitting indicates incomplete fluorination or hydrolysis.

NMR (376 MHz, DMSO-

)

-

Shift:

-73.8 ppm -

Multiplicity: Triplet (due to coupling with the two methylene protons,

Hz). -

Note: If proton-decoupled, this signal appears as a singlet.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Monoisotopic Mass: 193.05

-

Observed

: 194.05

Fragmentation Pattern (MS/MS):

-

Precursor: 194.05 (

) -

Loss of Trifluoroethyl group: Fragment at

~96 (Aminopyrazine cation). -

Loss of HF: Rare, but may observe transitions corresponding to loss of 20 Da in high-energy collisions.

Quality Control & Analytical Protocol

To ensure the integrity of this building block in drug development, the following HPLC method is recommended.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrazine

) and 210 nm.

Purity Criteria

-

Acceptance Limit: >97.0% (Area %).

-

Key Impurity: Unreacted 3-Chloropyrazin-2-amine (Retains earlier than product due to lack of lipophilic

group).

Logic Map: Structural Confirmation

The following diagram illustrates the decision logic for confirming the structure based on the data provided above.

Figure 2: Step-by-step structural confirmation logic flow.

References

-

Synthesis of Pyrazine Derivatives

- Source: Sato, N. (1980). "Nucleophilic substitution of chloropyrazines." Journal of Heterocyclic Chemistry, 17(1), 143-147.

- Relevance: Establishes the SNAr reactivity profile of 3-chloropyrazin-2-amine with alkoxides.

-

Fluorine NMR Coupling Constants

- Source: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

- Relevance: Authoritative source for and coupling constants in trifluoroethoxy groups.

-

Analogous Characterization (Pyridine Series)

- Source: Wang, X., et al. (2010). "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." Asian Journal of Chemistry, 22(1).

- Relevance: Provides comparative spectral data for the isosteric pyridine system, validating the chemical shifts observed in the pyrazine analog.

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine mechanism of action

This is an in-depth technical guide on the medicinal chemistry, synthesis, and pharmacophoric utility of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine .

Status: Privileged Scaffold / High-Value Intermediate CAS: 1697485-11-2 Molecular Formula: C6H6F3N3O Molecular Weight: 193.13 g/mol [1]

Executive Summary

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a specialized heterocyclic building block utilized in the design of bioactive small molecules, particularly kinase inhibitors and P2X receptor antagonists .[1] It functions as a pharmacophore contributor , providing a critical "hinge-binding" motif (the aminopyrazine core) coupled with a metabolically stable, lipophilic vector (the trifluoroethoxy group).

Unlike a standalone drug, its "Mechanism of Action" is defined by its role in ligand-target engagement :

-

Hinge Binding: The 2-amino-3-nitrogen motif acts as a bidentate hydrogen bond donor/acceptor system.[1]

-

Fluorine Effect: The trifluoroethoxy moiety modulates the pKa of the pyrazine ring, enhances lipophilicity (

), and blocks metabolic oxidation (CYP450 resistance).

Pharmacophoric Mechanism & Target Engagement[1]

In the context of drug discovery, this scaffold is engineered to bind to the ATP-binding site of kinases or the allosteric sites of ion channels (e.g., P2X3, Nav1.8).

The "Donor-Acceptor" Motif

The core mechanism relies on the aminopyrazine ring's ability to mimic the adenine ring of ATP.

-

H-Bond Donor: The exocyclic amine (-NH₂) at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the target protein (e.g., the "hinge region" in kinases).

-

H-Bond Acceptor: The pyrazine nitrogen at position 1 (N-1) acts as a hydrogen bond acceptor for the backbone amide NH.[1]

The Trifluoroethoxy "Anchor"

The 2,2,2-trifluoroethoxy group at position 3 is not merely a substituent; it is a functional bioisostere for a standard ethoxy or methoxy group.

-

Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group (via induction) reduces the electron density on the pyrazine ring.[1] This lowers the pKa of the ring nitrogens, reducing non-specific binding and improving the molecule's ability to cross membranes (permeability).

-

Metabolic Blockade: A standard ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes.[1] The C-F bonds are metabolically inert, extending the half-life (

) of the final drug candidate. -

Hydrophobic Occupation: The -OCH₂CF₃ group is bulky and lipophilic, ideal for occupying the "gatekeeper" hydrophobic pockets often found adjacent to the ATP-binding site.[1]

Visualization of Binding Mode

The following diagram illustrates how this scaffold interacts with a theoretical kinase hinge region.

Caption: Schematic representation of the bidentate binding mode of the aminopyrazine scaffold to a protein hinge region.

Synthesis & Experimental Protocols

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction.[1] This process is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the leaving group (chlorine).

Synthetic Pathway[2]

-

Starting Material: 3-Chloropyrazin-2-amine (commercially available).[1]

-

Reagent: 2,2,2-Trifluoroethanol (TFE).[1]

-

Base: Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH).

-

Solvent: THF or neat TFE.

Caption: S_NAr reaction pathway for the synthesis of the trifluoroethoxy-pyrazine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine on a 10 mmol scale.

Materials:

-

3-Chloropyrazin-2-amine: 1.30 g (10 mmol)[1]

-

2,2,2-Trifluoroethanol (TFE): 2.0 g (20 mmol)[1]

-

Potassium tert-butoxide (KOtBu): 2.24 g (20 mmol)[1]

-

Tetrahydrofuran (THF), anhydrous: 20 mL[2]

-

Ethyl Acetate / Hexanes (for purification)[3]

Procedure:

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve KOtBu (2.24 g) in anhydrous THF (10 mL). Cool to 0°C.

-

Addition of Alcohol: Add 2,2,2-Trifluoroethanol (2.0 g) dropwise to the base solution. Stir for 15 minutes at 0°C to generate the potassium trifluoroethoxide species.

-

Coupling: Dissolve 3-Chloropyrazin-2-amine (1.30 g) in anhydrous THF (10 mL) and add it slowly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Workup: Cool the mixture to room temperature. Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Yield Expectation: 75–85%.

Physicochemical Profile

The following data summarizes why this scaffold is preferred over non-fluorinated analogs in lead optimization.

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.2 (Predicted) | Higher than ethoxy analog; improves membrane permeability.[1] |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Lower than non-fluorinated pyrazine (~3.8); reduces lysosomal trapping.[1] |

| H-Bond Donors | 1 (-NH₂) | Critical for hinge binding.[1] |

| H-Bond Acceptors | 3 (N-1, N-4, Ether O) | Versatile interaction points.[1] |

| Metabolic Stability | High | Fluorination prevents O-dealkylation.[1] |

| TPSA | ~52 Ų | Favorable for CNS penetration (if MW remains low). |

References

-

Medicinal Chemistry of Pyrazines

-

Title: Pyrazines in Drug Discovery.[4]

- Source: PharmaBlock Whitepaper.

-

-

Fluorine in Medicinal Chemistry

-

Synthetic Methodology

-

Compound Data

Sources

- 1. 1697485-11-2|3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Therapeutic Targets of Pyrazine Compounds: A Technical Guide for Drug Discovery

Executive Summary

The pyrazine nucleus (1,4-diazine) is a privileged scaffold in medicinal chemistry, distinguished by its π-deficient aromatic character and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, and metal chelation). While historically anchored by the antitubercular drug Pyrazinamide (PZA), the landscape of pyrazine therapeutics has expanded into oncology, virology, and neuropharmacology. This guide analyzes the molecular targets of pyrazine derivatives, elucidating the mechanistic causality between chemical structure and biological modulation.[1][2][3]

The Pyrazine Pharmacophore: Structural Logic

The pyrazine ring serves as more than a passive linker; it is an active pharmacophore. Its two nitrogen atoms at positions 1 and 4 render the ring electron-deficient, lowering the pKa of attached protons and facilitating metabolic stability against oxidative metabolism relative to other heterocycles.

-

Key Property: The nitrogen lone pairs act as weak hydrogen bond acceptors, critical for interacting with the hinge regions of kinase ATP-binding pockets.

-

Synthetic Versatility: The scaffold readily undergoes nucleophilic aromatic substitution (

) and cross-coupling reactions, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Infectious Disease Targets: The Prodrug Paradigm

Mycobacterium tuberculosis (M.tb) Targets

Pyrazinamide (PZA) remains the cornerstone of TB therapy, unique in its ability to sterilize non-replicating persister cells in acidic environments (pH 5.5).[4] Its mechanism is a multi-step "trap and target" system.

-

Activation Target (PncA): PZA is a prodrug. It diffuses into the bacillus and is hydrolyzed by the enzyme Pyrazinamidase (PncA) into the active form, Pyrazinoic Acid (POA).

-

Efflux & Accumulation: POA is actively pumped out. In acidic extracellular environments, POA becomes protonated (HPOA), re-enters the cell passively, and dissociates, causing cytoplasmic acidification and membrane potential collapse.

-

Downstream Protein Targets:

-

RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation, a ribosome rescue system essential for survival under stress.

-

PanD (Aspartate Decarboxylase): POA binds to PanD, blocking the biosynthesis of Coenzyme A and pantothenate.

-

ClpC1: Recent evidence suggests POA binds to the ClpC1 unfoldase, disrupting protein degradation homeostasis.

-

Viral Targets: RNA-Dependent RNA Polymerase (RdRp)

Favipiravir (T-705) , a pyrazinecarboxamide derivative, targets RNA viruses (Influenza, Ebola, SARS-CoV-2).[5][6]

-

Mechanism: Like PZA, Favipiravir is a prodrug. It is intracellularly phosphoribosylated to its active triphosphate form (Favipiravir-RTP ).[5][6][7][8]

-

Target Engagement: Favipiravir-RTP mimics purine nucleotides (adenosine/guanosine). It is recognized by the viral RdRp and incorporated into the nascent RNA strand.[8]

-

Outcome: This leads to lethal mutagenesis (accumulation of transition mutations) or chain termination, causing viral extinction.

Visualization: Pyrazine Prodrug Activation Pathways

Figure 1: Activation cascades for Pyrazinamide (bacterial) and Favipiravir (viral). Both require metabolic activation to engage their ultimate protein targets.

Oncology Targets: Kinases and Cytoskeleton

Kinase Inhibition (The ATP-Hinge Interaction)

Pyrazine derivatives are potent Type I and Type II kinase inhibitors. The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region.

| Target Kinase | Role in Cancer | Pyrazine Mechanism |

| VEGFR-2 | Angiogenesis | Competes with ATP; pyrazine N4 accepts H-bond from Cys919 (hinge). |

| CHK1 | DNA Damage Response | Prexasertib (pyrazine-2-carbonitrile) inhibits CHK1, forcing cells with DNA damage into premature mitosis (mitotic catastrophe). |

| c-Met | Metastasis/Invasion | Pyrazine derivatives block the ATP pocket, preventing HGF-induced signaling. |

| JAK Family | Proliferation/Immunity | Pyrazolo[1,5-a]pyrazines show nanomolar selectivity for JAK1/JAK2, blocking STAT phosphorylation. |

Tubulin Polymerization

Imidazo[1,2-a]pyrazine derivatives have emerged as potent tubulin inhibitors.

-

Binding Site: Colchicine binding site on

-tubulin. -

Mechanism: Binding prevents the curvature change required for microtubule assembly. This arrests cells in the G2/M phase, leading to apoptosis.[9]

-

Advantage: These compounds often retain efficacy against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein efflux pumps.

Visualization: Oncology Mechanism of Action

Figure 2: Dual mechanisms of pyrazine derivatives in oncology: Kinase inhibition (left) and Tubulin destabilization (right).

Emerging Targets: CNS and Inflammation

Adenosine Receptors (A2B / A3)

Benzimidazole-pyrazine hybrids act as antagonists for Adenosine Receptors (ARs).

-

Target: A2B AR (G-protein coupled receptor).[10]

-

Therapeutic Utility: Asthma, inflammation, and cancer immunotherapy. Antagonism prevents adenosine-mediated immunosuppression in the tumor microenvironment.

SHP2 Phosphatase

SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS-MAPK signaling. Allosteric inhibition of SHP2 by pyrazine compounds stabilizes the auto-inhibited conformation of the enzyme, offering a strategy to treat KRAS-mutant cancers.

Experimental Validation Framework

To validate a novel pyrazine compound against these targets, a rigorous workflow is required. Below is a detailed protocol for validating Tubulin Polymerization Inhibition , a high-value target for pyrazine derivatives.

Protocol: In Vitro Tubulin Polymerization & Cell Cycle Analysis

Objective: Determine if a pyrazine compound inhibits tubulin assembly and induces G2/M arrest.

Phase 1: Fluorescence-Based Tubulin Polymerization Assay

This assay uses DAPI-labeled tubulin; fluorescence increases as polymerization occurs.

-

Reagent Prep: Thaw >99% pure porcine brain tubulin (Cytoskeleton Inc.) and keep on ice. Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: In a 96-well black half-area plate, add 5 µL of the test pyrazine compound (10x final conc.) or control (Colchicine [Positive], DMSO [Negative]).

-

Reaction Initiation: Add 45 µL of Tubulin Reaction Mix (3 mg/mL tubulin, 1 mM GTP, 10 µM fluorescent reporter) to each well.

-

Kinetics: Immediately place in a fluorometer pre-warmed to 37°C. Measure Ex/Em (360/450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate

(polymerization rate) and steady-state mass. A reduction in

Phase 2: Cell Cycle Analysis (Flow Cytometry)

Confirm that biochemical inhibition translates to cellular phenotype.

-

Seeding: Seed cancer cells (e.g., HeLa or HCT-116) at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat with pyrazine compound at

and -

Fixation: Harvest cells (trypsinize), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze >10,000 events on a Flow Cytometer.

-

Analysis: Use ModFit or FlowJo to quantify DNA content. Success Criterion: A significant increase in the G2/M peak (4N DNA content) compared to DMSO control.

Visualization: Validation Workflow

Figure 3: Step-wise validation workflow for pyrazine therapeutics, moving from computational prediction to in vivo confirmation.

References

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[4] Science. Link

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5][6] Proceedings of the Japan Academy, Series B. Link

-

Shannon, A., et al. (2020). Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase. Nature Communications. Link

-

Wang, Z., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

-

King, J. R., et al. (2015). Prexasertib (LY2606368), a CHK1/2 inhibitor, in patients with advanced cancer. Investigational New Drugs. Link

-

Gopalakrishnan, V., et al. (2016). Mechanism of Action of Pyrazinamide. Tuberculosis.[2][11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Synthesis Protocol: 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, a valuable building block in contemporary medicinal chemistry. The trifluoroethoxy moiety is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This protocol details a robust and reproducible synthetic route via a nucleophilic aromatic substitution (SNAr) mechanism, starting from commercially available 3-chloropyrazin-2-amine and 2,2,2-trifluoroethanol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline essential characterization and safety protocols. This guide is intended for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Trifluoroethoxy Moiety

The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[5] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, has garnered significant attention. Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability by blocking potential sites of oxidation, as well as enhanced cell membrane permeability.[3][4] Consequently, the synthesis of heteroaromatic compounds bearing this group is of considerable interest.

The target molecule, 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, incorporates this beneficial group onto a pyrazine scaffold, a common core in many pharmaceuticals.[6][7] This application note provides a reliable method for its synthesis, empowering researchers to access this and similar compounds for their drug discovery programs.

Synthetic Strategy and Mechanism

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.[8][9]

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine from 3-chloropyrazin-2-amine.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is crucial as it polarizes the carbon-chlorine bond, making the carbon atom at the 3-position susceptible to nucleophilic attack.[10][11] The reaction is initiated by the deprotonation of 2,2,2-trifluoroethanol using a strong base, such as sodium hydride (NaH), to generate the potent nucleophile, 2,2,2-trifluoroethoxide.

The reaction proceeds via a two-step addition-elimination mechanism. The trifluoroethoxide anion attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized over the pyrazine ring, with the nitrogen atoms aiding in its stabilization. The aromaticity of the pyrazine ring is then restored through the expulsion of the chloride leaving group, yielding the final product.

Experimental Protocol

This protocol details the synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine on a laboratory scale.

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. |

| 3-Chloropyrazin-2-amine | ≥98% | Commercially Available | 6863-74-7 |

| 2,2,2-Trifluoroethanol | ≥99% | Commercially Available | 75-89-8 |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available | 7646-69-7 |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | 109-99-9 |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent | Commercially Available | N/A |

| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |

| Hexanes | ACS Reagent | Commercially Available | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | 7487-88-9 |

Step-by-Step Procedure

-

Preparation of the Nucleophile:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.6 g, 15 mmol, 1.5 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add 2,2,2-trifluoroethanol (1.1 mL, 15 mmol, 1.5 eq) to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper outlet for the gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become more homogeneous as the sodium trifluoroethoxide forms.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of sodium trifluoroethoxide, add 3-chloropyrazin-2-amine (1.3 g, 10 mmol, 1.0 eq) portion-wise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.

-

Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Caution: Unreacted sodium hydride will react vigorously.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine as a solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and the successful incorporation of the trifluoroethoxy group.

-

¹⁹F NMR: To verify the presence of the -CF₃ group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline solid.